molecular formula C7H7NO2 B1680748 Salicylaldoxime CAS No. 94-67-7

Salicylaldoxime

Cat. No. B1680748
CAS RN: 94-67-7
M. Wt: 137.14 g/mol
InChI Key: ORIHZIZPTZTNCU-VMPITWQZSA-N
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Description

Salicylaldoxime is a chemical compound described by the formula C6H4CH=NOH-2-OH . It is the oxime of salicylaldehyde . This crystalline solid is a chelator and sometimes used in the analysis of samples containing transition metal ions, with which it often forms brightly-coloured coordination complexes .


Synthesis Analysis

Salicylaldoxime is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated .


Molecular Structure Analysis

The molecular formula of Salicylaldoxime is C7H7NO2 . Its average mass is 137.136 Da and its monoisotopic mass is 137.047684 Da .


Chemical Reactions Analysis

Salicylaldoxime is the conjugate acid of a bidentate ligand: 2 C6H4CH=NOH-2-OH + Cu2+ → Cu(C6H4CH=NOH-2-O)2 + 2 H+ . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . It typically forms charge-neutral complexes with divalent metal ions .


Physical And Chemical Properties Analysis

Salicylaldoxime is a crystalline, colorless solid . It has a melting point of 59 to 61 °C . It is soluble in water at 25 g L−1 .

Safety And Hazards

Salicylaldoxime is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The design of new ligands and investigation of UO22+ complexations are an essential aspect of reducing the cost of extracting uranium from seawater, improving the sorption efficiency for uranium and the selectivity for uranium over competing ions (such as the transition metal cations) . The binding strengths of salicylaldoxime–UO22+ complexes are ∼2–4 log β2 units greater in magnitude than their corresponding salicylic acid–UO22+ and representative amidoxime–UO22+ complexes . Moreover, the selectivity of salicylaldoxime towards the UO22+ cation over competing Cu2+ and Fe3+ cations is far greater than those reported for salicylic acid and glutarimidedioxime in the literature .

properties

IUPAC Name

2-(hydroxyiminomethyl)phenol
Source PubChem
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InChI

InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIHZIZPTZTNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9052638
Record name Salicylaldehyde oxime
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Molecular Weight

137.14 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]
Record name Salicylaldoxime
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Product Name

2-Hydroxybenzaldehyde oxime

CAS RN

94-67-7
Record name Salicylaldoxime
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Record name Benzaldehyde, 2-hydroxy-, oxime
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Synthesis routes and methods

Procedure details

Optically active Salicylideneaminoalcohol compound were synthesized from optically active aminoalcohols and salicylaldehyde derivatives as in Reference Example 1 To a 100 ml Schlenk, 0.2 mmol of (R)-N-(5-nitrosalicylidene)-2-amino-1,1-di(2-butoxy-5-t-butylphenyl)-1-propanol were added 35.9 mg(0.18 mmol) of copper acetate monohydrate and 50 ml of toluene, and the resulting mixture was reacted for 1 hour under stirring at 80° C. The reaction mixture was cooled to a room temperature, and an aqueous solution of 40 mg of sodium hydroxide dissolved in 30 ml of water was added thereto. The mixture was transferred to a separatory funnel, and was thoroughly stirred, settled and the separated aqueous layer was removed. 10 ml of water was added thereto, stirred again and settled. The oily layer was transferred to a Schlenk tube and azeotropically dehydrated under heating to give the product. The product was diluted with toluene to make a 50 ml toluene solution of the optically active copper complex catalyst mixture.
[Compound]
Name
aminoalcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-N-(5-nitrosalicylidene)-2-amino-1,1-di(2-butoxy-5-t-butylphenyl)-1-propanol
Quantity
0.2 mmol
Type
reactant
Reaction Step Two
Quantity
35.9 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
40 mg
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
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50 mL
Type
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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